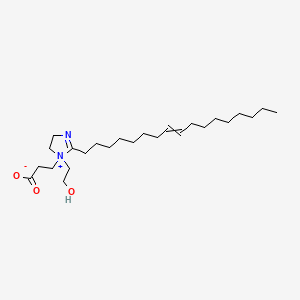
1H-Imidazolium, 1-(2-carboxyethyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazolium, 1-(2-carboxyethyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, inner salt is a complex organic compound belonging to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring both carboxyethyl and hydroxyethyl groups, along with a long heptadecenyl chain, makes it particularly interesting for research and industrial applications.
Méthodes De Préparation
The synthesis of 1H-Imidazolium, 1-(2-carboxyethyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, inner salt typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the carboxyethyl and hydroxyethyl groups. The heptadecenyl chain is then attached through a series of reactions involving alkylation and esterification. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyethyl group can be reduced to an alcohol.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Imidazolium, 1-(2-carboxyethyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, inner salt has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of ionic liquids and surfactants.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cell membranes, disrupting their integrity and leading to antimicrobial effects. In chemical reactions, it can act as a catalyst by stabilizing transition states and lowering activation energy. The specific pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
Compared to other imidazolium salts, 1H-Imidazolium, 1-(2-carboxyethyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, inner salt is unique due to its combination of functional groups and long alkyl chain. Similar compounds include:
- 1H-Imidazolium, 1-(2-carboxyethyl)-2-(8-octadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, inner salt
- 1H-Imidazolium, 1-(2-carboxyethyl)-2-(8-hexadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, inner salt These compounds share similar structural features but differ in the length and saturation of the alkyl chain, which can influence their physical and chemical properties.
Propriétés
Numéro CAS |
67892-37-9 |
|---|---|
Formule moléculaire |
C25H46N2O3 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
3-[2-heptadec-8-enyl-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]propanoate |
InChI |
InChI=1S/C25H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-21-27(24,22-23-28)20-18-25(29)30/h9-10,28H,2-8,11-23H2,1H3 |
Clé InChI |
HZQUHSAZKBXDKE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC1=NCC[N+]1(CCC(=O)[O-])CCO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC1=NCC[N+]1(CCC(=O)[O-])CCO |
Key on ui other cas no. |
67892-37-9 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















